molecular formula C21H17N3O B2384250 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] CAS No. 303984-72-7

1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone]

Cat. No.: B2384250
CAS No.: 303984-72-7
M. Wt: 327.387
InChI Key: QYOICKWNRBYOKH-ATJXCDBQSA-N
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Description

1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that enables them to exhibit a broad spectrum of biological activities . The interaction often involves the formation of bonds with the active sites of the target molecules, leading to changes in their function .

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

It is mentioned that the most potent derivatives of indole have acceptable pharmacokinetic profiles and are favorable for oral drug administration . This suggests that the compound could have good bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , the compound could potentially have diverse molecular and cellular effects. These could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity .

Preparation Methods

The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] typically involves the reaction of 1-phenyl-1H-indole-2,3-dione with 2-methylphenylhydrazine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical products.

Comparison with Similar Compounds

1-phenyl-1H-indole-2,3-dione 3-[N-(2-methylphenyl)hydrazone] can be compared with other indole derivatives, such as:

Properties

IUPAC Name

3-[(2-methylphenyl)diazenyl]-1-phenylindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-9-5-7-13-18(15)22-23-20-17-12-6-8-14-19(17)24(21(20)25)16-10-3-2-4-11-16/h2-14,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKACBFRYXWNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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